![molecular formula C12H8N4O B3075780 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1035818-93-9](/img/structure/B3075780.png)
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
説明
“3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known for their broad spectrum of biological activities, such as anti-inflammatory, analgesic, antipyretic, antitumor, antiviral, anxiolytics, antimetabolites in purine biochemical reactions, antischistosomal, xanthine oxidase inhibitor, antimicrobial, tuberculostatic, cytotoxicity, antiproliferative agents, and antileukemic activities .
Synthesis Analysis
The synthesis of “this compound” involves several steps. Based on scaffold hopping and computer-aided drug design, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized . The synthesis process is environmentally benign, simple, efficient, and convenient . It involves the condensation of aminopyrazole with formylated active proton compounds .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The IR spectrum of a similar compound exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex. The high efficiency of the Suzuki–Miyaura cross-coupling for the formation of the carbon skeleton of the AMPK-targeted pyrazolo [1,5- a ]pyrimidines was demonstrated .科学的研究の応用
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis
This compound has been used as a precursor in the synthesis of various heterocyclic compounds. For instance, pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines have been synthesized from pyrazolo[3,4-b]pyridines using substituted urea and acetic anhydride. These synthesis pathways highlight the versatility of pyrazolo[1,5-a]pyrimidine derivatives in creating complex heterocyclic structures with potential pharmaceutical applications (Jachak et al., 2007).
Antimicrobial Activity
Some derivatives of this compound have shown antimicrobial properties. A study synthesized 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide and evaluated their antimicrobial activity, indicating the potential for these compounds in medicinal applications (Rathod & Solanki, 2018).
Regioselective Formylation
Research on the regioselective formylation behavior of pyrazolo[1,5-a]pyrimidines under Vilsmeier–Haack conditions provides insights into the selective synthesis of derivatives, which is crucial for developing compounds with specific biological activities (Quiroga et al., 2008).
Applications in Drug Discovery and Material Science
Biological Activity
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its biological aptitude, forming the basis of several synthetic drugs. Its derivatives are investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, due to their structural similarity to purine, which plays a vital role in many biological processes (Elattar & El‐Mekabaty, 2021).
Synthetic Strategies
Comprehensive reviews of synthetic strategies for annulations of pyrazolo[1,5-a]pyrimidines highlight the diverse chemical reactions utilized to construct this heterocyclic system. These strategies include condensation reactions with β-diketones, β-ketoaldehydes, and α-cyanoaldehydes, among others, showcasing the adaptability of this chemical structure in synthesizing biologically active compounds (Elattar & El‐Mekabaty, 2021).
作用機序
Target of Action
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde primarily targets cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase, and is essential for DNA replication and cell division .
Mode of Action
The compound interacts with CDK2 by binding to its active site, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates necessary for cell cycle progression. As a result, cells are arrested in the G1 phase, leading to a halt in cell proliferation .
Biochemical Pathways
By inhibiting CDK2, this compound affects several biochemical pathways:
- Apoptosis Induction : The compound can induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins .
- DNA Damage Response : The inhibition of CDK2 can enhance the sensitivity of cells to DNA-damaging agents, making it a potential candidate for combination therapies .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the inhibition of CDK2 leads to reduced phosphorylation of key proteins involved in cell cycle progression. This results in cell cycle arrest and apoptosis in cancer cells. At the cellular level, the compound effectively reduces cell proliferation and induces cell death, making it a promising anticancer agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of this compound. For instance:
- Biomolecules : The presence of proteins and other biomolecules can affect its binding affinity and overall efficacy .
Overall, understanding these factors is crucial for optimizing the compound’s therapeutic potential.
: Source
生化学分析
Biochemical Properties
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde has been found to interact with various enzymes and proteins. For instance, derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been synthesized as novel CDK2 inhibitors . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Cellular Effects
The effects of this compound on cellular processes are significant. It has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This compound has also been shown to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit CDK2/cyclin A2, which is a key enzyme involved in cell cycle progression . This compound has also been shown to form essential hydrogen bonds with Leu83, a key residue in the active site of CDK2 .
Temporal Effects in Laboratory Settings
Related compounds such as pyrazolo[3,4-b]pyridines have been found to exhibit excellent thermal stability .
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidines are known to be involved in purine biochemical reactions as antimetabolites .
特性
IUPAC Name |
3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-8-9-5-14-12-11(6-15-16(12)7-9)10-1-3-13-4-2-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHVOWIVNFGKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C3N=CC(=CN3N=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195246 | |
| Record name | 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035818-93-9 | |
| Record name | 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035818-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



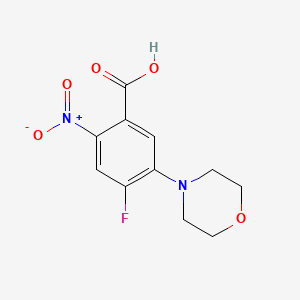

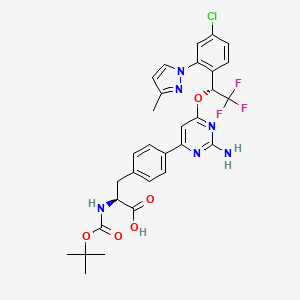
![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)
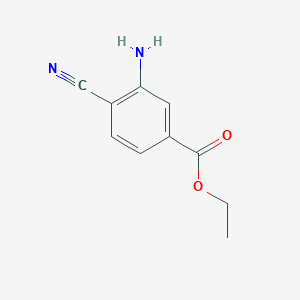
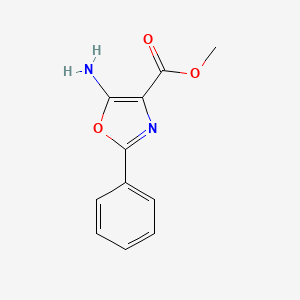



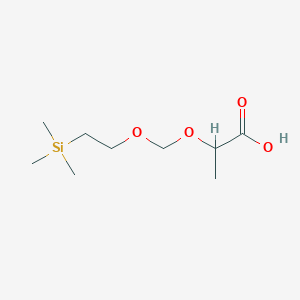

![N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide](/img/structure/B3075773.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B3075801.png)
